N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
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Overview
Description
N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in treating insomnia and anxiety disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may act as a γ-aminobutyric acid receptor agonist, similar to other imidazo[1,2-a]pyridine derivatives. This interaction can lead to sedative and hypnotic effects, making it useful in treating sleep disorders .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties
Uniqueness
N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C18H19N3O |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide |
InChI |
InChI=1S/C18H19N3O/c1-4-15(22)19-18-16(14-9-7-12(2)8-10-14)20-17-13(3)6-5-11-21(17)18/h5-11H,4H2,1-3H3,(H,19,22) |
InChI Key |
RXSWRUBSWXJHPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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